2-Chloro-5-(cyclopropylmethoxy)pyrimidine

Description

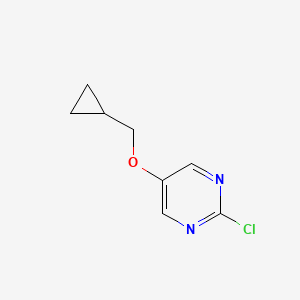

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-(cyclopropylmethoxy)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c9-8-10-3-7(4-11-8)12-5-6-1-2-6/h3-4,6H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILLJCQSVKGFRHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=CN=C(N=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50702688 | |

| Record name | 2-Chloro-5-(cyclopropylmethoxy)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50702688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169677-66-1 | |

| Record name | 2-Chloro-5-(cyclopropylmethoxy)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=169677-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-(cyclopropylmethoxy)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50702688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-5-(cyclopropylmethoxy)pyrimidine: A Versatile Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-5-(cyclopropylmethoxy)pyrimidine, a heterocyclic building block of increasing importance in medicinal chemistry. The document elucidates the molecular structure, physicochemical properties, and synthesis of this compound. Furthermore, it delves into its chemical reactivity and explores its potential applications as a scaffold in the design and development of novel therapeutic agents, particularly in the realm of kinase inhibitors. This guide is intended to be a valuable resource for researchers and scientists engaged in drug discovery and development, offering both foundational knowledge and practical insights into the utility of this versatile pyrimidine derivative.

Introduction: The Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its prevalence stems from its ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding and π-stacking. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while the aromatic system can participate in interactions with aromatic amino acid residues in protein binding pockets.[2] Furthermore, the pyrimidine core is metabolically stable and offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties.

This guide focuses on a specific, yet highly valuable derivative: This compound . This molecule combines the established utility of the pyrimidine core with the unique structural and electronic features of a chloro substituent at the 2-position and a cyclopropylmethoxy group at the 5-position. The chloro group serves as a versatile handle for introducing further molecular complexity through nucleophilic substitution reactions, while the cyclopropylmethoxy moiety can influence solubility, metabolic stability, and binding interactions.

Molecular Structure and Physicochemical Properties

This compound is a crystalline solid at room temperature.[3] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 169677-66-1 | [4] |

| Molecular Formula | C₈H₉ClN₂O | [4] |

| Molecular Weight | 184.63 g/mol | [4] |

| Appearance | White to off-white solid | [3] |

| Storage | Inert atmosphere, 2-8°C | [3] |

| SMILES | Clc1ncc(OCC2CC2)cn1 | [5] |

| InChI Key | ILLJCQSVKGFRHZ-UHFFFAOYSA-N | [3] |

The molecular structure of this compound is characterized by a central pyrimidine ring. A chlorine atom is attached to the C2 position, and a cyclopropylmethoxy group is linked to the C5 position via an ether bond. The cyclopropyl group, with its strained three-membered ring, introduces a degree of conformational rigidity and can influence the overall shape and lipophilicity of the molecule.

Synthesis of this compound

A practical and efficient synthesis of this compound can be achieved through a two-step process starting from the commercially available 2-chloro-5-methoxypyrimidine. This synthetic strategy involves a demethylation reaction followed by a Williamson ether synthesis.

Synthesis Pathway Overview

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

This procedure is adapted from a known method for the demethylation of 2-chloro-5-methoxypyrimidine.[5]

Protocol:

-

To a solution of 2-chloro-5-methoxypyrimidine (1.0 eq) in acetic acid, add a 48% aqueous solution of hydrobromic acid (excess).[5]

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Combine the organic layers, wash with a saturated solution of sodium bicarbonate to neutralize any remaining acid, and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-chloro-5-hydroxypyrimidine.

-

The crude product can be purified by recrystallization or column chromatography.

Causality behind Experimental Choices:

-

Hydrobromic acid is a strong acid capable of cleaving the methyl ether without affecting the chloro-pyrimidine core. Acetic acid serves as a suitable solvent for both the starting material and the reagent.

-

Refluxing provides the necessary thermal energy to overcome the activation energy of the demethylation reaction.

-

The aqueous workup with sodium bicarbonate is crucial to remove the acidic reagents and byproducts.

This step employs the classical Williamson ether synthesis, a reliable method for forming ethers from an alkoxide and an alkyl halide.[6][7]

Protocol:

-

To a solution of 2-chloro-5-hydroxypyrimidine (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5-2.0 eq).

-

Stir the mixture at room temperature for a short period to allow for the formation of the corresponding alkoxide.

-

Add cyclopropylmethyl bromide (1.1-1.2 eq) to the reaction mixture.

-

Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor its progress by TLC or HPLC.

-

Once the reaction is complete, cool the mixture to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

-

After filtration, concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Causality behind Experimental Choices:

-

A polar aprotic solvent like DMF is chosen because it effectively solvates the cation of the base, thereby increasing the nucleophilicity of the resulting alkoxide.

-

Potassium carbonate is a sufficiently strong base to deprotonate the hydroxyl group of 2-chloro-5-hydroxypyrimidine to form the nucleophilic alkoxide.

-

Cyclopropylmethyl bromide is a primary alkyl halide, which is ideal for the SN2 mechanism of the Williamson ether synthesis, minimizing the potential for competing elimination reactions.[6]

Chemical Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is dominated by the presence of the chloro substituent at the 2-position of the electron-deficient pyrimidine ring. This makes the C2 carbon susceptible to nucleophilic aromatic substitution (SNAr) .[8][9]

Reactivity at the C2 Position

Caption: General scheme for nucleophilic substitution at the C2 position.

The chlorine atom at the C2 position can be readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols. This reactivity is the cornerstone of its utility as a medicinal chemistry building block, allowing for the facile introduction of diverse functional groups to explore structure-activity relationships (SAR).

Application as a Scaffold for Kinase Inhibitors

A significant application of 2-chloro-5-substituted pyrimidines is in the development of kinase inhibitors.[2] Many kinase inhibitors utilize a heterocyclic core to interact with the hinge region of the kinase active site through hydrogen bonding. The 2-amino-pyrimidine scaffold is a well-established motif for this purpose.

By reacting this compound with various amines, a library of 2-amino-5-(cyclopropylmethoxy)pyrimidine derivatives can be synthesized. These compounds can then be screened for their ability to inhibit specific kinases implicated in diseases such as cancer and inflammatory disorders.[10][11] The cyclopropylmethoxy group at the 5-position can project into a hydrophobic pocket of the kinase active site, potentially enhancing binding affinity and selectivity.

Conclusion

This compound is a valuable and versatile building block for drug discovery. Its straightforward synthesis and the reactivity of the 2-chloro group towards nucleophilic substitution make it an attractive starting material for the preparation of diverse libraries of compounds. The inherent drug-like properties of the pyrimidine scaffold, combined with the unique features of the cyclopropylmethoxy moiety, position this compound as a key intermediate in the development of novel therapeutics, particularly in the area of kinase inhibition. This guide provides a solid foundation for researchers to understand and utilize this compound in their drug discovery endeavors.

References

- Patsnap. (n.d.). Preparation method of 2-chloro-5-hydroxypyrimidine.

- Lookchem. (2022). NUCLEOPHILIC SUBSTITUTION REACTIONS IN 2-CHLOROPYRIDINES AND 2,5-DIOXO-1,2,5,7-TETRAHYDRO-1H-FUROPYRIDINES.

- YouTube. (2019). nucleophilic aromatic substitutions.

- ResearchGate. (n.d.). Reaction of 2-chloropyrazine with morpholine with various sol- vents and bases. [a].

- LinkedIn. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine.

- ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines.

- ChemUniverse. (n.d.). This compound.

- University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis.

- ACS Publications. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1.

- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.

- Chem-Station. (2014). Williamson Ether Synthesis.

- Khan Academy. (n.d.). Williamson ether synthesis.

- PubMed. (2017). Recent Advances in Pyrimidine-Based Drugs.

- MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.

- PubChem. (n.d.). 2-Chloro-5-methylpyrimidine.

- PubMed. (2007). Discovery of novel 2-anilinopyrazolo[1,5-a]pyrimidine derivatives as c-Src kinase inhibitors for the treatment of acute ischemic stroke.

- PubMed Central. (n.d.). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.

- Google Patents. (n.d.). CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine.

- PubMed Central. (n.d.). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration.

- PubMed. (2011). Design, synthesis, and biological evaluation of pyrazolopyrimidine-sulfonamides as potent multiple-mitotic kinase (MMK) inhibitors (part I).

- Google Patents. (n.d.). CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.

Sources

- 1. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine - Google Patents [patents.google.com]

- 2. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. chemuniverse.com [chemuniverse.com]

- 5. Preparation method of 2-chloro-5-hydroxypyrimidine - Eureka | Patsnap [eureka.patsnap.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and biological evaluation of pyrazolopyrimidine-sulfonamides as potent multiple-mitotic kinase (MMK) inhibitors (part I) - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Chloro-5-(cyclopropylmethoxy)pyrimidine: A Technical Guide

Introduction

Molecular Structure and Key Features

The structure of 2-Chloro-5-(cyclopropylmethoxy)pyrimidine (Molecular Formula: C8H9ClN2O, Molecular Weight: 184.63 g/mol ) presents several key features that are reflected in its spectroscopic data. The pyrimidine ring is an aromatic system with two nitrogen atoms, which influences the electronic environment of the ring protons and carbons. The chlorine atom at the 2-position and the cyclopropylmethoxy group at the 5-position are the main substituents that determine the chemical shifts and coupling patterns observed in the NMR spectra. The ether linkage and the cyclopropyl group will also give rise to characteristic signals in both NMR and IR spectra.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy is a fundamental technique for determining the structure of organic molecules by providing information about the number, connectivity, and chemical environment of hydrogen atoms.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.35 | s | 2H | H-4, H-6 |

| 3.90 | d | 2H | -O-CH₂- |

| 1.30 | m | 1H | -CH-(cyclopropyl) |

| 0.65 | m | 2H | cyclopropyl-CH₂ |

| 0.40 | m | 2H | cyclopropyl-CH₂ |

Interpretation of the Predicted ¹H NMR Spectrum

-

Pyrimidine Protons (H-4, H-6): The two protons on the pyrimidine ring are expected to be chemically equivalent due to the free rotation of the cyclopropylmethoxy group, leading to a singlet at approximately 8.35 ppm. The downfield shift is characteristic of protons attached to an electron-deficient aromatic ring.

-

Oxymethylene Protons (-O-CH₂-): The two protons of the methylene group attached to the oxygen atom are predicted to appear as a doublet around 3.90 ppm, coupled to the methine proton of the cyclopropyl group.

-

Cyclopropyl Protons: The cyclopropyl group protons will exhibit a more complex pattern in the upfield region of the spectrum. The methine proton is expected to be a multiplet around 1.30 ppm. The two sets of non-equivalent methylene protons on the cyclopropyl ring are predicted to appear as multiplets around 0.65 ppm and 0.40 ppm.

Caption: Predicted ¹H NMR chemical shift assignments.

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).[1][2][3] Ensure the sample is fully dissolved.

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 161.5 | C-2 |

| 158.0 | C-4, C-6 |

| 145.0 | C-5 |

| 72.0 | -O-CH₂- |

| 11.0 | -CH-(cyclopropyl) |

| 4.0 | cyclopropyl-CH₂ |

Interpretation of the Predicted ¹³C NMR Spectrum

-

Pyrimidine Carbons: The carbon atom attached to the chlorine (C-2) is expected to be the most downfield of the pyrimidine carbons, around 161.5 ppm. The two equivalent carbons C-4 and C-6 are predicted to resonate at approximately 158.0 ppm. The carbon bearing the cyclopropylmethoxy group (C-5) is expected around 145.0 ppm.

-

Aliphatic Carbons: The methylene carbon of the ether linkage (-O-CH₂-) is predicted to appear around 72.0 ppm. The cyclopropyl carbons are expected in the upfield region, with the methine carbon at about 11.0 ppm and the methylene carbons at approximately 4.0 ppm.[5]

Caption: Predicted ¹³C NMR chemical shift assignments.

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 15-50 mg in 0.6-0.7 mL of CDCl₃.[2]

-

NMR Tube: Use a clean, dry 5 mm NMR tube.

-

Instrumentation: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: 1024 to 4096 scans, due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.[6]

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): 0-200 ppm.

-

-

Processing: Apply a Fourier transform with an exponential line broadening of 1-2 Hz. Phase and baseline correct the spectrum. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is a powerful tool for identifying functional groups.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | C-H stretching (aromatic and cyclopropyl) |

| 2950-2850 | Medium | C-H stretching (aliphatic) |

| 1600-1550 | Strong | C=N and C=C stretching (pyrimidine ring) |

| 1250-1200 | Strong | C-O-C stretching (asymmetric) |

| 1050-1000 | Strong | C-O-C stretching (symmetric) |

| 800-750 | Strong | C-Cl stretching |

Interpretation of the Predicted IR Spectrum

-

C-H Stretching: The spectrum is expected to show medium intensity bands in the 3100-3000 cm⁻¹ region, corresponding to the C-H stretching vibrations of the pyrimidine ring and the cyclopropyl group. Aliphatic C-H stretching from the methylene and cyclopropyl groups will appear in the 2950-2850 cm⁻¹ range.

-

Ring Vibrations: Strong absorptions between 1600 cm⁻¹ and 1550 cm⁻¹ are characteristic of the C=N and C=C stretching vibrations of the pyrimidine ring.[7]

-

C-O Stretching: The asymmetric and symmetric C-O-C stretching vibrations of the ether linkage are predicted to give rise to strong bands in the 1250-1200 cm⁻¹ and 1050-1000 cm⁻¹ regions, respectively.

-

C-Cl Stretching: A strong band in the 800-750 cm⁻¹ region is expected for the C-Cl stretching vibration.

Experimental Protocol for FT-IR Spectroscopy

-

Sample Preparation (Solid):

-

KBr Pellet Method: Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.[8][9]

-

ATR Method: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Apply pressure to ensure good contact.[8][10]

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Acquisition:

-

Collect a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the sample in the beam path and collect the sample spectrum.

-

The final spectrum is the ratio of the sample spectrum to the background spectrum.

-

-

Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound, as well as structural information from its fragmentation pattern.

Predicted Mass Spectrum Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 184/186 | 100/33 | [M]⁺, [M+2]⁺ (Molecular ion) |

| 149 | 40 | [M - Cl]⁺ |

| 129 | 60 | [M - C₃H₅O]⁺ |

| 55 | 80 | [C₃H₅O]⁺ or [C₄H₅]⁺ |

Interpretation of the Predicted Mass Spectrum

-

Molecular Ion: The molecular ion peak ([M]⁺) is expected at m/z 184. Due to the presence of a chlorine atom, an isotopic peak ([M+2]⁺) at m/z 186 with approximately one-third the intensity of the molecular ion peak should be observed, which is a characteristic signature for a monochlorinated compound.

-

Fragmentation Pattern: Under electron ionization (EI) conditions, the molecule is expected to fragment.[11][12][13] Key fragment ions would likely arise from:

-

Loss of a chlorine radical to give a fragment at m/z 149.

-

Cleavage of the ether bond, leading to the loss of a cyclopropylmethoxy radical (C₄H₇O•) to give a fragment at m/z 129, or the formation of a cyclopropylmethoxymethyl cation at m/z 71 (less likely to be a major peak).

-

A prominent peak at m/z 55 could correspond to the cyclopropylmethyl cation ([C₄H₇]⁺) or the cyclopropylcarbonyl cation ([C₃H₅CO]⁺) if rearrangement occurs.

-

Caption: Predicted major fragmentation pathway in EI-MS.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: For a volatile and thermally stable compound like this, direct insertion probe (DIP) or gas chromatography-mass spectrometry (GC-MS) can be used.

-

Ionization Method: Electron Ionization (EI) at 70 eV is a standard method for creating a reproducible fragmentation pattern.[11][14]

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used.

-

Data Acquisition: Scan a mass range of m/z 40-400 to detect the molecular ion and key fragments.

Conclusion

The predicted spectroscopic data for this compound provides a comprehensive and reliable framework for the structural characterization of this molecule. The ¹H and ¹³C NMR spectra are expected to show characteristic signals for the substituted pyrimidine ring and the cyclopropylmethoxy group. The IR spectrum will be dominated by absorptions from the aromatic ring, the ether linkage, and the C-Cl bond. Mass spectrometry should clearly indicate the molecular weight and the presence of a chlorine atom through the isotopic pattern of the molecular ion. This technical guide, with its detailed interpretation and experimental protocols, serves as a valuable resource for researchers working on the synthesis and characterization of novel pyrimidine derivatives.

References

- MestReNova, ChemDraw, NMRShiftDB and ACD Workbook Suite. (n.d.). NMR Predictor Software.

- Bruker Corporation. (2023).

- ACD/Labs. (n.d.). NMR Prediction Tools.

- Kwan, E. E., & Liu, Y. (2020). Enhancing NMR Prediction for Organic Compounds Using Molecular Dynamics.

- Frontier, A. (2026). How to Get a Good ¹H NMR Spectrum. University of Rochester, Department of Chemistry.

- CAS. (n.d.).

- Derome, A. E. (1987). Modern NMR Techniques for Chemistry Research.

- Patiny, L. (n.d.).

- University of Oxford. (n.d.). A User Guide to Modern NMR Experiments.

- UTHSCSA. (n.d.).

- University of California, Los Angeles. (n.d.).

- Drawell. (n.d.).

- Scribd. (n.d.). Preparing Samples For NMR Acquisition and Software For Processing The Spectra.

- Martin, G. E., & Williams, A. J. (2018). Acquiring ¹H and ¹³C Spectra. In Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds (ch. 5, pp. 45-67). The Royal Society of Chemistry.

- Miller, A.-F. (2010). Running ¹³C spectra.

- University of Minnesota Twin Cities. (n.d.).

- Springer Nature. (n.d.). Practical Guidelines for ¹³C-Based NMR Metabolomics.

- Chemistry LibreTexts. (2022).

- Pharmaguideline. (n.d.).

- Creative Proteomics. (n.d.).

- Emory University. (n.d.).

- ResearchGate. (n.d.). Experimental ¹³C NMR spectrum of 2-Cl-6-MA.

- Bruker. (n.d.). Guide to FT-IR Spectroscopy.

- SlideShare. (n.d.).

- National Institutes of Health. (n.d.). Crystal structure of 2-chloro-5-(3-hydroxy-3-methylbut-1-yn-1-yl)pyrimidine.

- Wikipedia. (n.d.).

- Chemistry LibreTexts. (2022). IR Spectroscopy.

- NIST. (n.d.). Pyrimidine, 2-chloro-.

- Srivastava, S. L., Prasad, M., & Singh, R. (1986). Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 97(1), 83-90.

- PubChem. (n.d.). 2-Chloro-5-[1-(methoxycarbonyl)ethoxy]pyrimidine.

- PubMed. (n.d.). Accuracy vs time dilemma on the prediction of NMR chemical shifts: a case study (chloropyrimidines).

- ResearchGate. (n.d.). Calculated vs. experimental IR spectrum of pyrimidine in CS₂ solution.

- ACD/Labs. (n.d.).

- PubMed. (2021). Predicting Infrared Spectra with Message Passing Neural Networks.

- Cheminfo.org. (n.d.). IR spectra prediction.

- University of Wisconsin. (n.d.). NMR Spectroscopy :: ¹³C NMR Chemical Shifts.

- ResearchG

- CASPRE. (n.d.). ¹³C NMR Predictor.

- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.

Sources

- 1. How To [chem.rochester.edu]

- 2. scribd.com [scribd.com]

- 3. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 4. sites.bu.edu [sites.bu.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. sc.edu [sc.edu]

- 7. ias.ac.in [ias.ac.in]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 13. Electron ionization - Wikipedia [en.wikipedia.org]

- 14. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

"2-Chloro-5-(cyclopropylmethoxy)pyrimidine" stability and storage conditions

An In-Depth Technical Guide to the Stability and Storage of 2-Chloro-5-(cyclopropylmethoxy)pyrimidine

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the critical stability characteristics and optimal storage conditions for this compound. Designed for researchers, chemists, and professionals in drug development, this document synthesizes technical data with practical, field-proven insights to ensure the long-term integrity and reliability of this important chemical intermediate.

Chemical Profile and Significance

This compound (CAS No: 169677-66-1) is a substituted pyrimidine derivative. Such compounds are pivotal building blocks in medicinal chemistry, frequently utilized in the synthesis of complex molecular scaffolds for targeted therapeutics. The reactivity of the chloro-substituent at the 2-position makes it a versatile handle for nucleophilic substitution reactions, while the cyclopropylmethoxy group at the 5-position modulates solubility, metabolic stability, and target-binding affinity of the final active pharmaceutical ingredients (APIs).

Given its role as a key starting material, maintaining its chemical purity and stability is paramount to ensuring the reproducibility of synthetic outcomes and the quality of downstream products.

Caption: Chemical Structure of this compound.

Key Chemical Properties

A summary of the essential physical and chemical properties is provided below for quick reference.

| Property | Value | Source |

| CAS Number | 169677-66-1 | [1] |

| Molecular Formula | C₈H₉ClN₂O | [1] |

| Molecular Weight | 184.63 g/mol | [1] |

| Appearance | Solid (Typical) | |

| Purity | ≥97% (Typical) | [1] |

| SMILES | C1CC1COC2=CN=C(N=C2)Cl | N/A |

Core Stability Assessment: Causality and Degradation

The stability of this compound is primarily influenced by its susceptibility to nucleophilic attack, particularly hydrolysis, and potential sensitivity to atmospheric conditions. While specific degradation studies on this exact molecule are not widely published, its reactivity can be expertly inferred from the behavior of analogous 2-chloropyrimidine structures.

Susceptibility to Hydrolysis

The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring makes the carbon atom at the 2-position highly electrophilic. This renders the C-Cl bond susceptible to cleavage by nucleophiles. The most common nucleophile in a laboratory or storage environment is water.

-

Mechanism: In the presence of moisture, the chloro group can be displaced by a hydroxyl group, leading to the formation of 5-(cyclopropylmethoxy)pyrimidin-2(1H)-one. This impurity can interfere with subsequent synthetic steps, reduce yield, and introduce purification challenges. The hygroscopic nature of similar pyrimidine compounds underscores the importance of protection from moisture[2].

Caption: Primary hydrolytic degradation pathway for the compound.

Incompatible Materials and Conditions

To prevent unintended reactions and preserve purity, the compound should not be stored in proximity to:

-

Strong Oxidizing Agents: These can react with the pyrimidine ring or the ether linkage[2][3].

-

Strong Bases and Acids: Can catalyze degradation or react with the molecule[2][3].

-

Excess Heat and Open Flames: While stable under normal conditions, thermal decomposition can lead to the release of hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride (HCl)[2][3].

Recommended Storage and Handling Protocols

Adherence to stringent storage and handling protocols is a self-validating system for ensuring the compound's integrity over time. The following recommendations are based on supplier data sheets and established best practices for handling reactive chemical intermediates.

Long-Term Storage Protocol (Self-Validating)

For storage exceeding one month, the following conditions are mandatory to minimize degradation.

| Parameter | Recommendation | Rationale |

| Temperature | 2°C to 8°C | Slows kinetic degradation processes. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric moisture and oxygen, directly inhibiting hydrolysis and oxidation. |

| Container | Tightly sealed, amber glass vial or bottle | Prevents moisture ingress and protects from light, which can catalyze degradation.[4][5] |

| Location | Dry, well-ventilated, and designated chemical storage area | Ensures a stable external environment and compliance with safety standards.[4][5] |

Step-by-Step Long-Term Storage Workflow:

-

Procurement: Upon receipt, visually inspect the container seal for integrity.

-

Inerting: If the compound is to be aliquoted or the original seal is broken, perform all manipulations inside a glovebox or under a positive pressure stream of inert gas.

-

Sealing: Use containers with high-quality, chemically resistant caps (e.g., PTFE-lined). For added protection, wrap the cap-bottle interface with parafilm.

-

Labeling: Clearly label the container with the compound name, CAS number, date received, and storage conditions.

-

Placement: Place the sealed container in a refrigerator or cold room maintained at 2-8°C.

Caption: Workflow for receiving and storing the chemical compound.

Handling and Personal Protective Equipment (PPE)

Safe handling is essential due to the compound's potential hazards. Analogous chlorinated pyrimidines are classified with hazards such as skin irritation, serious eye irritation, and potential respiratory irritation[6].

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or vapors[4][6].

-

Eye and Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards[5].

-

Skin Protection: Wear impervious protective gloves (e.g., nitrile rubber) and a lab coat. Avoid contact with skin and wash hands thoroughly after handling[3][6].

-

Respiratory Protection: If dust is generated or ventilation is inadequate, use a full-face respirator with an appropriate particulate filter[5][7].

Summary and Conclusion

The stability of This compound is intrinsically linked to its chemical structure, making it vulnerable to hydrolytic degradation. The integrity of this key synthetic intermediate is best preserved by strict adherence to storage conditions of 2-8°C under an inert atmosphere in a tightly sealed container. By implementing the protocols outlined in this guide, researchers can mitigate the risks of degradation, ensure the quality and reproducibility of their experimental results, and maintain a safe laboratory environment.

References

- ChemUniverse. (n.d.). This compound.

Sources

An In-depth Technical Guide to the Purity and Characterization of 2-Chloro-5-(cyclopropylmethoxy)pyrimidine

Introduction

2-Chloro-5-(cyclopropylmethoxy)pyrimidine is a substituted pyrimidine derivative of increasing interest in medicinal chemistry and drug discovery. Its structural motifs, featuring a reactive chloropyrimidine core and a flexible cyclopropylmethoxy side chain, make it a valuable intermediate for the synthesis of a diverse range of biologically active molecules. As with any synthetic intermediate destined for pharmaceutical development, rigorous assessment of its purity and unambiguous confirmation of its chemical structure are paramount. This guide provides a comprehensive overview of the analytical methodologies required to ensure the quality and integrity of this compound, intended for researchers, scientists, and drug development professionals.

The pyrimidine scaffold is a cornerstone in the architecture of numerous therapeutic agents, owing to its ability to mimic the endogenous nucleobases and interact with a wide array of biological targets.[1][2] The chloro-substituent at the 2-position serves as a versatile synthetic handle for introducing further molecular complexity through nucleophilic substitution reactions.[3] The 5-(cyclopropylmethoxy) group can influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical determinants of a drug candidate's pharmacokinetic profile.

This document outlines robust analytical workflows for the determination of purity by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), and for structural elucidation and characterization by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The protocols described herein are designed to be self-validating, providing a high degree of confidence in the analytical results.

Purity Assessment: A Multi-faceted Approach

Ensuring the purity of this compound is a critical step in its application as a synthetic intermediate. The presence of impurities, even in trace amounts, can have a significant impact on the outcome of subsequent synthetic steps and the pharmacological profile of the final active pharmaceutical ingredient (API). A combination of chromatographic techniques is recommended for a comprehensive purity assessment.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the workhorse for purity determination of moderately polar organic molecules like this compound. The method separates the target compound from its impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

Rationale for Method Design:

A C18 column is selected as the stationary phase due to its broad applicability and excellent resolving power for a wide range of organic compounds. The mobile phase, consisting of a mixture of acetonitrile and water, provides a suitable polarity gradient for the elution of the target compound and potential impurities. A gradient elution is employed to ensure the timely elution of both early- and late-eluting impurities, providing a comprehensive impurity profile. UV detection is chosen based on the presence of the UV-active pyrimidine ring.

Experimental Protocol: RP-HPLC for Purity Determination

-

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: Water (HPLC grade)

-

Mobile Phase B: Acetonitrile (HPLC grade)

-

Gradient Program:

Time (min) %A %B 0.0 70 30 20.0 30 70 25.0 30 70 25.1 70 30 | 30.0 | 70 | 30 |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of acetonitrile to obtain a 1 mg/mL solution.

Data Interpretation: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram. A typical acceptance criterion for an intermediate of this nature is a purity of ≥97%.[4]

Diagram: HPLC Purity Analysis Workflow

Caption: Workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a complementary technique to HPLC for purity assessment, particularly for volatile impurities that may not be well-retained or detected by HPLC. It separates compounds based on their volatility and then detects them based on their mass-to-charge ratio.

Rationale for Method Design:

A non-polar capillary column (e.g., DB-5ms) is chosen for its general applicability in separating a wide range of organic compounds. The temperature program is designed to ensure the elution of the target compound and any volatile impurities within a reasonable timeframe. Electron ionization (EI) is used to generate characteristic fragmentation patterns that can aid in the identification of unknown impurities.

Experimental Protocol: GC-MS for Volatile Impurity Profiling

-

Instrumentation: A GC system coupled to a mass spectrometer.

-

Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Inlet Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold at 280 °C for 5 minutes.

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Sample Preparation: Prepare a 1 mg/mL solution in a suitable solvent like dichloromethane or ethyl acetate.

Data Interpretation: The total ion chromatogram (TIC) is examined for the presence of any peaks other than the main compound. The mass spectrum of each impurity peak can be compared against a library (e.g., NIST) for tentative identification.

Structural Characterization: Unambiguous Confirmation

Once the purity of this compound has been established, it is crucial to confirm its chemical structure. A combination of spectroscopic techniques provides a detailed picture of the molecule's connectivity and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR are essential for a complete structural assignment.

¹H NMR Spectroscopy

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.4 | s | 2H | H-4, H-6 (Pyrimidine ring) |

| ~3.9 | d | 2H | -O-CH₂ -cyclopropyl |

| ~1.3 | m | 1H | -CH₂-CH -(CH₂)₂ |

| ~0.6 | m | 2H | Cyclopropyl-CH₂ |

| ~0.4 | m | 2H | Cyclopropyl-CH₂ |

Rationale for Assignments:

-

The two protons on the pyrimidine ring (H-4 and H-6) are expected to be in the most downfield region due to the deshielding effect of the electronegative nitrogen atoms and the aromatic character of the ring. They are chemically equivalent and should appear as a singlet.

-

The methylene protons of the cyclopropylmethoxy group adjacent to the oxygen atom (-O-CH₂ -) will be deshielded by the oxygen and are expected to appear as a doublet due to coupling with the methine proton of the cyclopropyl group.

-

The methine proton of the cyclopropyl group (-CH₂-CH -(CH₂)₂) will appear as a multiplet due to coupling with the adjacent methylene protons.

-

The methylene protons of the cyclopropyl ring will be in the most upfield region and will appear as complex multiplets.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C-2 (Pyrimidine ring, attached to Cl) |

| ~158 | C-4, C-6 (Pyrimidine ring) |

| ~145 | C-5 (Pyrimidine ring, attached to O) |

| ~75 | -O-CH₂ -cyclopropyl |

| ~12 | -CH₂-CH -(CH₂)₂ |

| ~4 | Cyclopropyl-CH₂ |

Rationale for Assignments:

-

The carbons of the pyrimidine ring will be in the downfield region. The carbon attached to the chlorine atom (C-2) is expected to be the most downfield.

-

The carbon attached to the oxygen atom (C-5) will also be significantly downfield.

-

The methylene carbon of the cyclopropylmethoxy group adjacent to the oxygen (-O-CH₂ -) will be in the range typical for an ether.

-

The carbons of the cyclopropyl ring will be in the most upfield region.

Experimental Protocol: NMR Analysis

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. For unambiguous assignment, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can further confirm the structure.

Expected Mass Spectrum Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z 184 and 186 in an approximate 3:1 ratio, characteristic of a compound containing one chlorine atom. The molecular formula is C₈H₉ClN₂O.[4]

-

Major Fragment Ions:

-

Loss of the cyclopropylmethyl group: [M - C₄H₇]⁺

-

Loss of the cyclopropylmethoxy group: [M - C₄H₇O]⁺

-

Fragmentation of the pyrimidine ring.

-

Experimental Protocol: Mass Spectrometry Analysis

-

Instrumentation: A mass spectrometer with an EI or Electrospray Ionization (ESI) source. Can be coupled with GC or LC for sample introduction.

-

Sample Preparation: For direct infusion, prepare a dilute solution (e.g., 10-100 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile for ESI).

-

Analysis: Acquire a full scan mass spectrum. For more detailed structural information, tandem mass spectrometry (MS/MS) can be performed on the molecular ion.

Diagram: Structural Characterization Workflow

Caption: Workflow for structural characterization.

Potential Impurities and Their Origin

A thorough understanding of the synthetic route is crucial for identifying potential impurities. A likely synthesis of this compound involves the reaction of 2,5-dichloropyrimidine with cyclopropylmethanol in the presence of a base.

Potential Process-Related Impurities:

-

Starting Materials:

-

Unreacted 2,5-dichloropyrimidine.

-

Unreacted cyclopropylmethanol.

-

-

By-products:

-

2,5-bis(cyclopropylmethoxy)pyrimidine: Formed by the reaction of the product with another equivalent of cyclopropylmethanol.

-

5-Chloro-2-hydroxypyrimidine: Resulting from hydrolysis of the starting material or product.

-

-

Degradation Products:

-

The compound may be susceptible to hydrolysis, especially under non-neutral pH conditions, leading to the formation of 2-hydroxy-5-(cyclopropylmethoxy)pyrimidine.[5]

-

The HPLC and GC-MS methods described above should be capable of separating and detecting these potential impurities.

Conclusion

The comprehensive analytical characterization of this compound is a non-negotiable aspect of its use in research and development, particularly in the pharmaceutical industry. The methodologies outlined in this guide, encompassing both chromatographic and spectroscopic techniques, provide a robust framework for establishing the purity and confirming the identity of this important synthetic intermediate. By adhering to these principles of analytical rigor, researchers can ensure the quality and consistency of their starting materials, which is fundamental to the successful and reproducible synthesis of novel drug candidates. The combination of orthogonal analytical techniques, coupled with a sound understanding of the potential impurities, provides the necessary confidence for advancing this molecule through the drug development pipeline.

References

- [Reserved for future reference]

- [Reserved for future reference]

- [Reserved for future reference]

- [Reserved for future reference]

- [Reserved for future reference]

- [Reserved for future reference]

- [Reserved for future reference]

- [Reserved for future reference]

- [Reserved for future reference]

- [Reserved for future reference]

- Pyrimidine - Wikipedia. [Link]

- De novo pyrimidine synthesis steps, p

- [Reserved for future reference]

- [Reserved for future reference]

- [Reserved for future reference]

- [Reserved for future reference]

- [Reserved for future reference]

- [Reserved for future reference]

- This compound - ChemUniverse. [Link]

- New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evalu

Sources

- 1. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 2. Solved predict the 13c nmr spectra of the | Chegg.com [chegg.com]

- 3. 22536-67-0 2,5-Dichloropyrimidine AKSci Q965 [aksci.com]

- 4. 2,5-Dichloropyrimidine | C4H2Cl2N2 | CID 590641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Potential Biological Activity of 2-Chloro-5-(cyclopropylmethoxy)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Novel Scaffold

In the landscape of medicinal chemistry and drug discovery, the exploration of novel chemical entities is paramount. 2-Chloro-5-(cyclopropylmethoxy)pyrimidine is a heterocyclic compound that, while not extensively studied for its own biological activity, presents a compelling structural framework. Its pyrimidine core is a ubiquitous motif in a vast array of biologically active compounds, including anticancer and anti-inflammatory agents.[1][2][3] The strategic placement of a chloro substituent and a cyclopropylmethoxy group suggests the potential for targeted biological interactions and favorable pharmacokinetic properties. This technical guide will delve into the potential biological activities of this compound by dissecting its structural components, hypothesizing its molecular targets, and proposing a comprehensive workflow for its experimental validation.

Structural Analysis and Hypothesis of Biological Activity

The potential for biological activity of this compound can be inferred from the well-documented roles of its constituent chemical motifs in medicinal chemistry.

1. The Pyrimidine Core: A Privileged Scaffold

The pyrimidine ring is a fundamental building block in numerous natural and synthetic compounds with a wide spectrum of pharmacological activities.[1][4] It is a key component of nucleobases such as cytosine, thymine, and uracil, highlighting its importance in biological systems.[5] Pyrimidine derivatives are known to exhibit a diverse range of biological effects, including:

-

Anticancer Activity: Many pyrimidine-based compounds function as kinase inhibitors, targeting enzymes that are often dysregulated in cancer.[6][7][8] The pyrimidine scaffold can effectively bind to the ATP-binding site of kinases, leading to the inhibition of downstream signaling pathways involved in cell proliferation and survival.[8] Specifically, fused pyrimidine systems have shown potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[9]

-

Anti-inflammatory Effects: Certain pyrimidine derivatives have demonstrated anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenase (COX).[3]

-

Antimicrobial and Antiviral Activity: The pyrimidine nucleus is present in various antibacterial, antifungal, and antiviral drugs.[1][2]

2. The 2-Chloro Substituent: A Handle for Reactivity and Binding

The chlorine atom at the 2-position of the pyrimidine ring is a key feature that influences the molecule's reactivity and potential for biological interactions. 2-chloropyrimidine is a versatile intermediate in organic synthesis, often used to create more complex molecules.[10][11] In the context of biological activity, the 2-chloro group can:

-

Serve as a leaving group: This allows for nucleophilic substitution reactions, enabling the covalent modification of biological targets, a mechanism employed by some enzyme inhibitors.

-

Participate in hydrogen bonding: The chlorine atom can act as a hydrogen bond acceptor, contributing to the binding affinity of the molecule to its target protein.

-

Influence electronic properties: The electron-withdrawing nature of chlorine can modulate the electronic distribution of the pyrimidine ring, which can in turn affect its binding characteristics.

The reactivity of 2-chloropyrimidines makes them valuable in the synthesis of compounds with diverse biological activities, including kinase inhibitors and antiviral agents.[12][13]

3. The Cyclopropylmethoxy Group: Enhancing Drug-like Properties

The cyclopropyl group is increasingly utilized in drug design to enhance a molecule's pharmacological profile.[14][15][16] Its unique structural and electronic properties can confer several advantages:

-

Increased Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 enzymes, which can lead to an increased half-life of the drug.[17]

-

Improved Potency and Selectivity: The rigid nature of the cyclopropyl ring can lock the molecule into a specific conformation that is favorable for binding to its target, thereby increasing potency and selectivity.[15][16]

-

Enhanced Lipophilicity: The cyclopropylmethoxy group can increase the lipophilicity of the molecule, which can improve its ability to cross cell membranes and enhance its bioavailability.[14]

-

Favorable Pharmacokinetics: The incorporation of a cyclopropyl moiety has been shown to reduce plasma clearance and increase brain permeability in some drug candidates.[15]

Numerous FDA-approved drugs contain a cyclopropyl moiety, highlighting its value in modern drug discovery.[18][19] The methoxy group itself is also a common feature in many drugs, contributing to binding affinity and favorable ADME (absorption, distribution, metabolism, and excretion) properties.[20]

Based on this structural analysis, it is hypothesized that This compound has the potential to act as a kinase inhibitor , a class of drugs that is highly relevant in oncology and inflammatory diseases. The pyrimidine core provides the necessary scaffold for ATP-competitive inhibition, the 2-chloro substituent could be involved in key binding interactions or covalent modification, and the cyclopropylmethoxy group could enhance potency, selectivity, and metabolic stability.

Proposed Research and Validation Workflow

To investigate the hypothesized biological activity of this compound, a multi-step experimental workflow is proposed.

Step 1: In Silico Screening and Target Identification

The initial step involves computational methods to predict potential protein targets.

-

Methodology:

-

Molecular Docking: Perform molecular docking studies of this compound against a panel of known kinase targets, particularly those implicated in cancer and inflammatory diseases (e.g., EGFR, VEGFR, Src family kinases).

-

Pharmacophore Modeling: Compare the 3D pharmacophore of the compound with known kinase inhibitors to identify potential similarities in binding features.

-

ADMET Prediction: Use computational models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the molecule to assess its drug-likeness.

-

-

Expected Outcome: A prioritized list of potential kinase targets for which the compound shows favorable binding energies and structural complementarity.

Workflow for In Silico Screening

Caption: In silico screening workflow to predict biological targets.

Step 2: In Vitro Biochemical Assays

The next step is to validate the in silico predictions through biochemical assays.

-

Methodology:

-

Kinase Inhibition Assays: Screen this compound against the prioritized panel of kinases identified in the in silico screening. This can be done using various assay formats, such as radiometric assays, fluorescence-based assays, or luminescence-based assays.

-

IC50 Determination: For any kinases that show significant inhibition, perform dose-response studies to determine the half-maximal inhibitory concentration (IC50) value.

-

Mechanism of Inhibition Studies: Conduct kinetic studies to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) for the most promising kinase targets.

-

-

Expected Outcome: Confirmation of kinase inhibitory activity and determination of the potency and mechanism of action.

Step 3: Cell-Based Assays

Following biochemical validation, the activity of the compound will be assessed in a cellular context.

-

Methodology:

-

Cell Proliferation Assays: Evaluate the anti-proliferative activity of this compound in cancer cell lines that are known to be dependent on the identified target kinase(s). Standard assays such as MTT or CellTiter-Glo can be used.

-

Target Engagement Assays: Use techniques like Western blotting to assess the phosphorylation status of the target kinase and its downstream substrates in treated cells, confirming that the compound is engaging its target in a cellular environment.

-

Apoptosis Assays: Determine if the compound induces apoptosis (programmed cell death) in cancer cells using methods such as Annexin V staining or caspase activity assays.

-

-

Expected Outcome: Demonstration of the compound's ability to inhibit cell growth and modulate the target signaling pathway in a cellular context.

Experimental Validation Workflow

Sources

- 1. wjarr.com [wjarr.com]

- 2. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 4. scispace.com [scispace.com]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pure.dongguk.edu [pure.dongguk.edu]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

- 10. nbinno.com [nbinno.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties_Chemicalbook [chemicalbook.com]

- 13. nbinno.com [nbinno.com]

- 14. scientificupdate.com [scientificupdate.com]

- 15. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. hyphadiscovery.com [hyphadiscovery.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Chloro-5-(cyclopropylmethoxy)pyrimidine: Discovery, Synthesis, and Applications

An authoritative guide for researchers, scientists, and drug development professionals on the synthesis and significance of the pharmaceutical intermediate, 2-Chloro-5-(cyclopropylmethoxy)pyrimidine.

Introduction: The Unseen Scaffolding of Modern Therapeutics

In the intricate world of medicinal chemistry, the final active pharmaceutical ingredient (API) often stands in the spotlight, celebrated for its therapeutic efficacy. However, behind every groundbreaking drug lies a series of meticulously designed and synthesized intermediates, the unsung heroes that form the very backbone of these life-saving molecules. This compound is one such crucial building block, a heterocyclic compound that has quietly played a significant role in the development of modern therapeutics.

This technical guide provides a comprehensive overview of this compound, from its foundational chemistry and historical context to its detailed synthesis and critical applications in drug discovery. As Senior Application Scientists, our goal is to not only present established protocols but to also offer insights into the causality behind experimental choices, empowering researchers to navigate the complexities of synthetic organic chemistry with confidence and precision.

A Historical Perspective: The Rise of Pyrimidines in Medicinal Chemistry

The story of this compound is intrinsically linked to the broader history of pyrimidine chemistry. The pyrimidine ring system is a fundamental component of life itself, forming the basis of nucleobases such as cytosine, thymine, and uracil in DNA and RNA.[1] This biological prevalence has long made pyrimidine derivatives a fertile ground for drug discovery.

The journey of pyrimidines in medicine has been transformative. From early discoveries of their roles in essential vitamins like thiamine (Vitamin B1) to the development of blockbuster drugs, the pyrimidine scaffold has proven to be remarkably versatile.[2] Its ability to engage in various biological interactions, including hydrogen bonding and π-stacking, has made it a privileged structure in the design of enzyme inhibitors, receptor antagonists, and other therapeutic agents. The continual exploration of pyrimidine chemistry has led to a vast and diverse library of compounds with a wide range of pharmacological activities, including anticancer, antiviral, and antibacterial properties.[2]

While the specific discovery of this compound is not extensively documented in early literature, its emergence is a direct consequence of the growing demand for novel substituted pyrimidines as intermediates in the synthesis of complex drug molecules. Its unique combination of a reactive chloro group and a flexible cyclopropylmethoxy side chain offers medicinal chemists a valuable tool for molecular elaboration and optimization of drug candidates.

Synthetic Pathways: From Precursors to a Key Intermediate

The synthesis of this compound is a multi-step process that relies on established and robust chemical transformations. The most common and logical synthetic route involves the preparation of a key precursor, 2-chloro-5-hydroxypyrimidine, followed by a Williamson ether synthesis to introduce the cyclopropylmethoxy group.

Step 1: Synthesis of 2-Chloro-5-hydroxypyrimidine

The journey begins with a more readily available starting material, 2-chloro-5-methoxypyrimidine. The critical transformation in this step is the demethylation of the methoxy group to yield the corresponding hydroxyl functionality.

Reaction Scheme: Demethylation of 2-Chloro-5-methoxypyrimidine

Caption: Demethylation of 2-chloro-5-methoxypyrimidine.

A common and effective method for this demethylation involves treatment with a strong acid, such as hydrobromic acid in acetic acid, under reflux conditions. This approach, while effective, requires careful control of reaction conditions to avoid unwanted side reactions.

Experimental Protocol: Synthesis of 2-Chloro-5-hydroxypyrimidine

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chloro-5-methoxypyrimidine (1.0 eq) and glacial acetic acid.

-

Reagent Addition: To the stirred solution, cautiously add 48% hydrobromic acid (excess).

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and carefully pour it into ice water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield 2-chloro-5-hydroxypyrimidine as a solid.

Step 2: Williamson Ether Synthesis of this compound

With the key intermediate, 2-chloro-5-hydroxypyrimidine, in hand, the final step is the introduction of the cyclopropylmethoxy group via a classic Williamson ether synthesis. This S(_N)2 reaction involves the deprotonation of the hydroxyl group to form a more nucleophilic alkoxide, which then displaces a halide from cyclopropylmethyl bromide.[3][4][5][6]

Reaction Scheme: Williamson Ether Synthesis

Caption: Williamson ether synthesis of the target molecule.

The choice of base and solvent is critical for the success of this reaction. A moderately strong base, such as potassium carbonate, is often sufficient to deprotonate the phenolic hydroxyl group. A polar aprotic solvent, like N,N-dimethylformamide (DMF), is typically used to facilitate the S(_N)2 reaction.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chloro-5-hydroxypyrimidine (1.0 eq) in anhydrous DMF.

-

Base Addition: Add potassium carbonate (2.0-3.0 eq) to the solution and stir the suspension at room temperature.

-

Alkyl Halide Addition: Add cyclopropylmethyl bromide (1.1-1.5 eq) dropwise to the reaction mixture.

-

Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours, monitoring the progress by TLC.

-

Workup: Upon completion, cool the reaction to room temperature and pour it into water.

-

Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Applications in Drug Discovery: A Stepping Stone to a Blockbuster Drug

The primary and most significant application of this compound is as a key intermediate in the synthesis of Ticagrelor , a P2Y12 platelet inhibitor used to prevent thrombotic events such as heart attack and stroke.[7][8] Ticagrelor's complex molecular architecture necessitates a convergent synthetic strategy, where key fragments are prepared separately and then coupled together. This compound constitutes a vital part of the pyrimidine core of the final drug molecule.

Workflow: Role of this compound in Ticagrelor Synthesis

Caption: Role of the title compound in Ticagrelor synthesis.

The 2-chloro substituent on the pyrimidine ring serves as a handle for further chemical modifications, allowing for the introduction of other functionalities required for the biological activity of Ticagrelor. The cyclopropylmethoxy group, on the other hand, contributes to the overall physicochemical properties of the final drug, influencing factors such as solubility, metabolic stability, and receptor binding affinity. The development of an efficient and scalable synthesis for this compound has been a critical factor in making Ticagrelor a commercially viable and widely accessible medication.[9]

Quantitative Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 2-Chloro-5-methoxypyrimidine | C₅H₅ClN₂O | 144.56 | 22536-65-8[10] |

| 2-Chloro-5-hydroxypyrimidine | C₄H₃ClN₂O | 130.53 | 4983-28-2 |

| Cyclopropylmethyl bromide | C₄H₇Br | 135.00 | 7051-34-5 |

| This compound | C₈H₉ClN₂O | 184.62 | 169677-66-1[11][12] |

Conclusion and Future Outlook

This compound stands as a testament to the pivotal role of synthetic intermediates in the landscape of modern drug discovery. While it may not be the final therapeutic agent, its efficient and reliable synthesis is a critical enabler for the production of life-saving medicines like Ticagrelor. The journey from the fundamental principles of pyrimidine chemistry to the multi-step synthesis of this key intermediate highlights the ingenuity and precision of medicinal chemists.

As the quest for novel therapeutics continues, the demand for unique and versatile building blocks like this compound will undoubtedly grow. Future research may focus on developing even more efficient and sustainable synthetic routes to this and other valuable intermediates. Furthermore, the exploration of new applications for this compound in the synthesis of other biologically active molecules remains a promising avenue for future drug discovery efforts. The principles and protocols outlined in this guide provide a solid foundation for researchers to build upon, fostering innovation and accelerating the development of the next generation of medicines.

References

- An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. (n.d.). National Center for Biotechnology Information.

- (Placeholder for additional references)

- (Placeholder for additional references)

- Recent Advances in Pyrimidine-Based Drugs. (n.d.). National Center for Biotechnology Information.

- (Placeholder for additional references)

- SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. (n.d.). Rasayan Journal of Chemistry.

- (Placeholder for additional references)

- Williamson ether synthesis. (n.d.). Wikipedia.

- Williamson Ether Synthesis reaction. (n.d.). BYJU'S.

- (Placeholder for additional references)

- The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry.

- Williamson ether synthesis. (n.d.). chemeurope.com.

- An improved process for synthesis of ticagrelor. (2017, May 4). Google Patents.

- Recent Advances in Pyrimidine-Based Drugs. (n.d.). National Center for Biotechnology Information.

- (Placeholder for additional references)

- (Placeholder for additional references)

- (Placeholder for additional references)

- (Placeholder for additional references)

- (Placeholder for additional references)

- (Placeholder for additional references)

- This compound. (n.d.). ChemUniverse.

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. Synthesis method of ticagrelor intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Williamson_ether_synthesis [chemeurope.com]

- 7. An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. WO2017072790A1 - An improved process for synthesis of ticagrelor - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chemuniverse.com [chemuniverse.com]

- 12. This compound | 169677-66-1 [sigmaaldrich.com]

The Strategic Application of 2-Chloro-5-(cyclopropylmethoxy)pyrimidine in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Pyrimidine Scaffold and the Rise of a Niche Building Block

The pyrimidine nucleus is a cornerstone of medicinal chemistry, embedded in the very fabric of life as a constituent of nucleobases and present in a vast array of approved therapeutic agents.[1] Its inherent drug-like properties and synthetic versatility have cemented its status as a "privileged scaffold." Within this important class of heterocycles, 2-Chloro-5-(cyclopropylmethoxy)pyrimidine has emerged as a valuable and highly specific building block for the synthesis of complex molecular architectures, particularly in the pursuit of novel kinase inhibitors and other targeted therapies.

This technical guide provides an in-depth exploration of this compound, from its synthesis and chemical properties to its strategic application in contemporary drug discovery. The content herein is designed to equip researchers with the foundational knowledge and practical insights necessary to effectively utilize this reagent in their research and development endeavors.

Physicochemical Properties and Safety Profile

A comprehensive understanding of a reagent's physical and chemical characteristics is paramount for its safe and effective handling in a laboratory setting.

| Property | Value | Reference |

| CAS Number | 169677-66-1 | [2] |

| Molecular Formula | C₈H₉ClN₂O | [2] |

| Molecular Weight | 184.62 g/mol | |

| Appearance | Solid | |

| Purity | Typically ≥97% | [2] |

| Storage Conditions | Inert atmosphere, 2-8°C |

Safety Information:

This compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of this compound: A Proposed Synthetic Pathway

Part 1: Synthesis of 5-(cyclopropylmethoxy)uracil

The introduction of the cyclopropylmethoxy group at the 5-position of the uracil ring is the initial critical step. This can be achieved through various methods, with the following being a representative approach:

Conceptual Protocol:

-

Starting Material: 5-Hydroxyuracil.

-

Alkylation Reaction: 5-Hydroxyuracil is reacted with (bromomethyl)cyclopropane in the presence of a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), in an appropriate solvent like dimethylformamide (DMF) or acetonitrile. The reaction proceeds via a Williamson ether synthesis mechanism.

-

Work-up and Purification: Following the completion of the reaction, a standard aqueous work-up is performed to remove inorganic salts and the solvent. The crude product is then purified, typically by recrystallization or column chromatography, to yield pure 5-(cyclopropylmethoxy)uracil.

Part 2: Chlorination of 5-(cyclopropylmethoxy)uracil

The conversion of the di-keto tautomer of the uracil precursor to the desired 2-chloropyrimidine is a crucial transformation. This is typically accomplished using a strong chlorinating agent, with phosphorus oxychloride (POCl₃) being a common and effective choice.[3][4]

Detailed Experimental Protocol:

-

Reaction Setup: A solution of 5-(cyclopropylmethoxy)uracil in an excess of phosphorus oxychloride (POCl₃) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. For challenging chlorinations, the addition of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, or the use of a POCl₃/PCl₅ mixture can enhance the reaction rate and yield.[3][5]

-

Reaction Conditions: The reaction mixture is heated to reflux (approximately 105-110 °C) and maintained at this temperature for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously quenched by pouring it onto crushed ice. This step should be performed in a fume hood due to the vigorous reaction of residual POCl₃ with water, which liberates HCl gas. The aqueous mixture is neutralized with a base, such as sodium bicarbonate or sodium hydroxide solution, and the product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

Purification: The crude this compound is purified by column chromatography on silica gel to afford the final product.

Caption: Proposed synthetic workflow for this compound.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound lies in the reactivity of the chlorine atom at the 2-position of the pyrimidine ring. This position is electron-deficient due to the inductive effect of the two ring nitrogen atoms, making it susceptible to nucleophilic aromatic substitution (SNAr).

A prime example of this reactivity is demonstrated in its use for the synthesis of heterocyclic amine derivatives with potential therapeutic applications.[6]